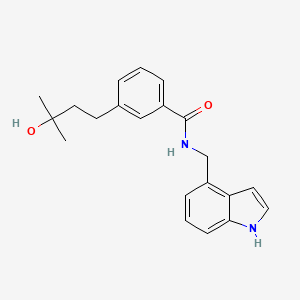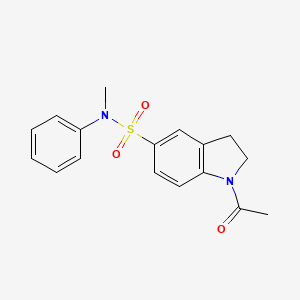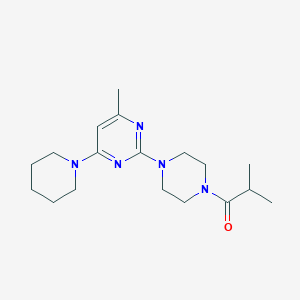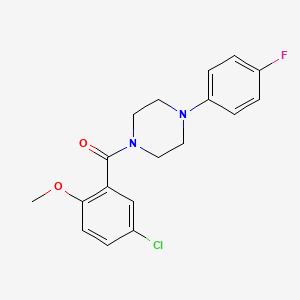![molecular formula C15H24N4O3S B5545528 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide involves intricate organic reactions. A general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives has been developed, demonstrating the utility of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates obtained from 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. This method facilitates regioselective synthesis through oxirane ring-opening and direct cyclisation (Dzedulionytė et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy to elucidate the conformation and arrangement of atoms within a compound. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been studied, with its structure determined by X-ray crystallography, showcasing the detailed molecular architecture and intermolecular interactions within similar compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Compounds in the pyrazolo[1,5-a][1,4]diazepin class engage in various chemical reactions, reflecting their versatile chemical properties. For instance, 1,5,6,8-tetrahydropyrazolo[3,4-e][1,4]diazepine-4,7-diones undergo acylation and carbamoylation, demonstrating the reactive nature of such compounds at specific nitrogen atoms, which is a key aspect of their chemical behavior (Kemskii et al., 2016).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and stability, are crucial for understanding their behavior in different environments. These properties are often determined through empirical research and are essential for the practical application and handling of the compounds.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the application of these compounds in synthesis and drug design. The interaction of similar compounds with electrophilic reagents, leading to modifications and the formation of new derivatives, exemplifies their chemical versatility (Kemskii et al., 2016).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Diazepine Derivatives
A general approach for the synthesis of diazepine derivatives, including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, has been introduced. This includes a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from 3(5)-aryl or methyl-1H-pyrazole-5(3)-carboxylates, leading to target pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).
Photolysis and Thermolysis Studies
Research on photolysis and thermolysis of highly substituted 1H-1,2-diazepines provides insights into the chemical behavior of these compounds under different conditions, which can be relevant for the study of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl derivatives (Kan et al., 1971).
Potential Pharmacological Applications
CNS Activity
Structurally novel histamine H3 receptor antagonists, such as GSK207040 and GSK334429, have shown promise in improving scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats. These compounds are related to the pyrazolo[1,5-a][1,4]diazepin-2-yl structure and suggest potential therapeutic applications in dementia and neuropathic pain (Medhurst et al., 2007).
Antiviral and Antimicrobial Activity
The synthesis and characterization of various pyrazoline and pyrazole derivatives, which are structurally related to the compound , have been studied for their potential antibacterial, antifungal, and antiviral activities. This research highlights the possible application of these compounds in treating infectious diseases (Hassan, 2013).
特性
IUPAC Name |
N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-2-23(21,22)16-10-13-9-14-11-18(7-4-8-19(14)17-13)15(20)12-5-3-6-12/h9,12,16H,2-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFOJNIRCCFPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NN2CCCN(CC2=C1)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)
![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)


